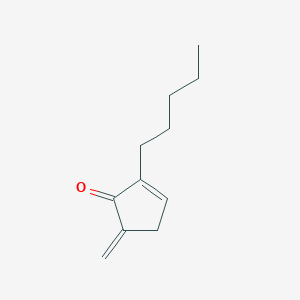
5-Methylidene-2-pentylcyclopent-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-pentylcyclopent-2-EN-1-one can be achieved through the isomerization of 2-pentylidenecyclopentanone. This process involves a continuous-flow system with a fixed-bed glass reactor containing grade A alumina at temperatures between 300–320°C and a feed space velocity of 0.5 h⁻¹ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the continuous-flow system mentioned above can be scaled up for industrial applications, ensuring consistent and efficient production.
化学反応の分析
Types of Reactions
5-Methylidene-2-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pentyl group or the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-Methylidene-2-pentylcyclopent-2-EN-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of fragrances and flavoring agents due to its distinct odor profile.
作用機序
The mechanism of action of 5-Methylidene-2-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function
類似化合物との比較
Similar Compounds
3-Methyl-2-pentylcyclopent-2-en-1-one: This compound has a similar structure but with a methyl group at the third position.
2-Pentylidenecyclopentanone: An isomer of 5-Methylidene-2-pentylcyclopent-2-EN-1-one, differing in the position of the double bond.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in scientific research and industrial applications.
特性
CAS番号 |
89506-33-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
5-methylidene-2-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-8-7-9(2)11(10)12/h8H,2-7H2,1H3 |
InChIキー |
XDYVAFIVGKPLBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CCC(=C)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


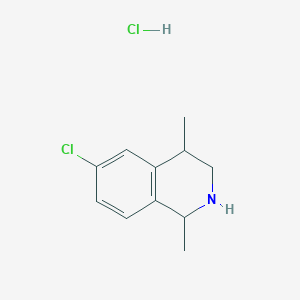
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
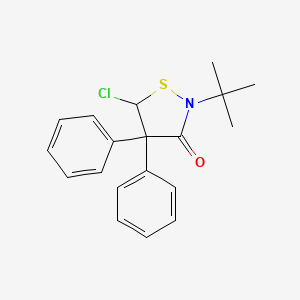
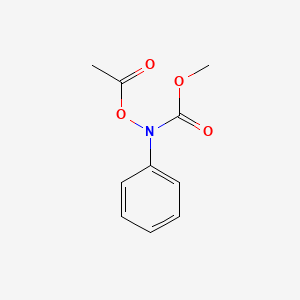
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)
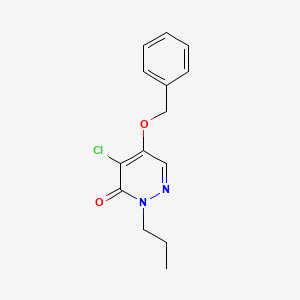
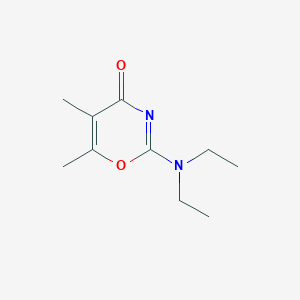
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
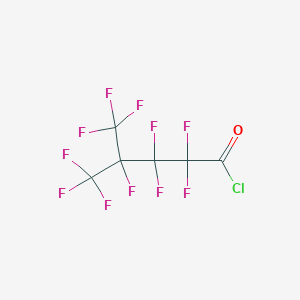
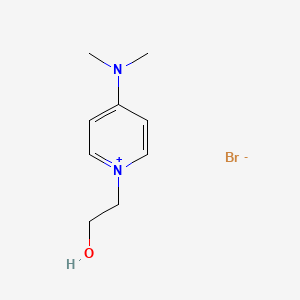
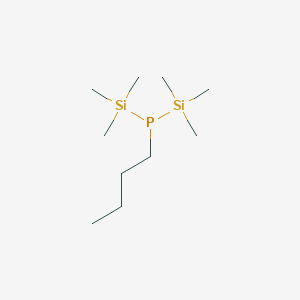
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
